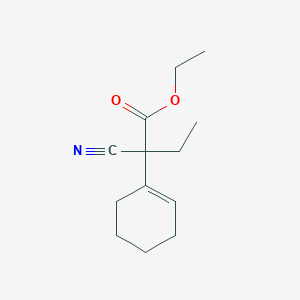

Ethyl 2-cyano-2-(cyclohex-1-en-1-yl)butanoate

Description

ETHYL ALPHA-CYANO-ALPHA-1-CYCLOHEXENYLBUTYRATE is a chemical compound with the molecular formula C13H19NO2 and a molecular weight of 221.302 g/mol . It is known for its unique structure, which includes a cyano group and a cyclohexene ring. This compound is used in various scientific research applications due to its reactivity and potential biological activities.

Properties

CAS No. |

7146-80-7 |

|---|---|

Molecular Formula |

C13H19NO2 |

Molecular Weight |

221.29 g/mol |

IUPAC Name |

ethyl 2-cyano-2-(cyclohexen-1-yl)butanoate |

InChI |

InChI=1S/C13H19NO2/c1-3-13(10-14,12(15)16-4-2)11-8-6-5-7-9-11/h8H,3-7,9H2,1-2H3 |

InChI Key |

FZEJSHBZNNNLCB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C#N)(C1=CCCCC1)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

The reaction proceeds via:

-

Deprotonation : A base (e.g., ammonium acetate, piperidine) abstracts the α-hydrogen from ethyl cyanoacetate, generating an enolate.

-

Nucleophilic Attack : The enolate attacks the electrophilic carbonyl carbon of the cyclohexenyl ketone/aldehyde.

-

Elimination : Water is expelled, forming the α,β-unsaturated nitrile ester.

Optimized Conditions

Key parameters include:

| Parameter | Typical Values | Source |

|---|---|---|

| Catalyst | Ammonium acetate, piperidine, or ionic liquids | |

| Solvent | Ethanol, DMF, or solvent-free | |

| Temperature | 70–160°C | |

| Yield | 60–95% |

Example Protocol :

-

Reagents : Cyclohexenone (1.0 eq.), ethyl cyanoacetate (1.5–2.0 eq.), ammonium acetate (0.1 eq.), ethanol.

-

Procedure : Reflux at 70°C for 10–12 hours. Filter and recrystallize.

-

Yield : ~80–85% (analogous to ethyl 2-cyano-3-(4’-methoxyphenyl)-propenoate).

Alkylation and Cyclization

Alternative routes involve alkylation of ethyl cyanoacetate with cyclohexenyl halides or acetaldehyde derivatives, followed by cyclization.

Bromoacetaldehyde Diethyl Acetal Method

This approach is adapted from ethyl 2-cyano-4,4-diethoxybutyrate synthesis (CAS 52133-67-2):

| Parameter | Values | Source |

|---|---|---|

| Reagents | 2-Bromo-1,1-diethoxyethane, K₂CO₃, NaI | |

| Solvent | DMF or petroleum ether/ethyl acetate | |

| Temperature | 145°C (reflux) | |

| Yield | 60–78% |

Procedure :

-

Mix 2-bromo-1,1-diethoxyethane (1.0 eq.), ethyl cyanoacetate (5.0 eq.), K₂CO₃, and NaI in DMF.

-

Reflux at 145°C for 4–5 hours.

-

Purify via column chromatography (SiO₂, hexane/ethyl acetate).

Industrial-Scale Knoevenagel Synthesis

Patent US5008429A outlines a scalable method for Knoevenagel reactions using acetic acid to mitigate decarboxylation:

| Parameter | Values | Source |

|---|---|---|

| Catalyst | Ammonium acetate + acetic acid | |

| Solvent | None (neat reaction) | |

| Temperature | 100–160°C (ketone-dependent) | |

| Yield | >80% |

Advantages :

-

Controlled Gas Evolution : Acetic acid stabilizes intermediates, preventing violent CO₂ release.

-

Single-Step Process : Avoids isolation of unstable intermediates.

Green Chemistry Approaches

Recent innovations focus on eco-friendly catalysts and solvents:

Ionic Liquids

1-Butyl-3-methylimidazolium hydroxide ([bmIm]OH) catalyzes Knoevenagel reactions at room temperature:

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times:

Key Challenges and Solutions

-

Side Reactions : Overheating can lead to polymerization of 2-chloroacrylonitrile (if used).

-

Steric Hindrance : Bulky cyclohexenyl groups may reduce reaction rates.

Comparative Analysis of Methods

| Method | Catalyst | Temperature | Yield | Green Score |

|---|---|---|---|---|

| Traditional Knoevenagel | Ammonium acetate | 70–100°C | 60–85% | Low |

| Ionic Liquid | [bmIm]OH | 25°C | >90% | High |

| Microwave-Assisted | Ammonium formate | 80°C (MW) | 80–95% | Moderate |

| Industrial-Scale | Acetic acid | 100–160°C | >80% | Moderate |

Chemical Reactions Analysis

Types of Reactions

ETHYL ALPHA-CYANO-ALPHA-1-CYCLOHEXENYLBUTYRATE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

- Drug Development : The compound serves as a lead structure in the design of new pharmaceuticals due to its potential biological activities. It has been explored for its role in developing compounds with antimicrobial and anticancer properties. For instance, derivatives of similar structures have shown promising results against various bacterial strains and cancer cell lines .

- Antimicrobial Activity : Ethyl 2-cyano-2-(cyclohex-1-en-1-yl)butanoate has demonstrated significant antimicrobial properties. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for antibiotic development .

- Cytotoxicity Against Cancer Cells : Research has revealed that compounds with similar structural motifs exhibit selective cytotoxicity towards cancer cells while sparing normal cells. This suggests potential for development into anticancer agents, particularly in targeting specific pathways involved in tumor growth .

Agricultural Applications

- Pesticide Development : The compound has been investigated for its effectiveness as an active agent against abiotic stress in plants. Its unique chemical structure may provide resilience to environmental stressors, enhancing crop yield and stability .

- Plant Growth Regulators : this compound can be utilized in the formulation of plant growth regulators, promoting healthy plant development and improving resistance to pests and diseases.

Synthetic Chemistry

The synthesis of this compound can be achieved through various methods, including multicomponent reactions involving activated nitriles and carbonyl compounds. These synthetic routes can be optimized based on available starting materials and desired yields, highlighting the compound's versatility in organic synthesis .

Case Study 1: Antimicrobial Efficacy

A study published in MDPI examined the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated clear zones of inhibition, demonstrating the compound's potential as a therapeutic agent against bacterial infections.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines revealed that this compound exhibited IC50 values in the low micromolar range, suggesting significant potential for development into anticancer agents.

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| MCF7 (Breast Cancer) | 5 | |

| HeLa (Cervical Cancer) | 7 |

Mechanism of Action

The mechanism of action of ETHYL ALPHA-CYANO-ALPHA-1-CYCLOHEXENYLBUTYRATE involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the cyclohexene ring can undergo various transformations. These interactions can lead to the modulation of biological pathways, making the compound of interest in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

- ETHYL ALPHA-CYANO-3,4-METHYLENEDIOXYCINNAMATE

- ETHYL ALPHA-CYANO-3,4-DIMETHOXYCINNAMATE

- ETHYL ALPHA-CYANO-2,3-DIMETHOXYCINNAMATE

- ETHYL ALPHA-CYANO-2,5-DIMETHOXYCINNAMATE

Uniqueness

ETHYL ALPHA-CYANO-ALPHA-1-CYCLOHEXENYLBUTYRATE is unique due to its specific structural features, including the presence of a cyclohexene ring and a cyano group. These features contribute to its distinct reactivity and potential biological activities compared to other similar compounds .

Biological Activity

Ethyl 2-cyano-2-(cyclohex-1-en-1-yl)butanoate is a compound of significant interest in the fields of medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

This compound features a cyano group and a cyclohexene ring , which contribute to its reactivity and biological activity. The presence of these functional groups allows the compound to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it versatile for synthetic applications in organic chemistry.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity . A series of tests were conducted to evaluate its effectiveness against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard agar diffusion methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

| Pseudomonas aeruginosa | 128 |

The compound showed the highest efficacy against Bacillus subtilis , suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been studied for its anticancer effects . In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

The following table summarizes the findings from these studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis via caspase activation |

| A549 | 20 | Inhibition of cell cycle progression |

The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways, leading to increased cell death in cancerous cells .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The cyano group can engage in nucleophilic addition reactions, while the cyclohexene ring can undergo transformations that modulate biological pathways. This interaction may lead to alterations in gene expression and protein function, contributing to its antimicrobial and anticancer effects .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal highlighted the effectiveness of this compound against multi-drug resistant strains of bacteria. The compound was tested alongside conventional antibiotics, revealing synergistic effects when combined with certain drugs, enhancing overall antimicrobial activity .

Case Study 2: Cancer Cell Line Studies

Another research effort focused on evaluating the compound's effects on various cancer cell lines. The results indicated that this compound not only inhibited cell growth but also triggered apoptosis in a dose-dependent manner. This study emphasized the compound's potential as a lead candidate for developing new anticancer therapies.

Q & A

Q. What are the common synthetic routes for Ethyl 2-cyano-2-(cyclohex-1-en-1-yl)butanoate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves Knoevenagel condensation between a cyclohexenyl aldehyde and ethyl cyanoacetate derivatives. Key factors include:

- Catalyst selection : Amines (e.g., piperidine) or Lewis acids enhance reaction rates and regioselectivity .

- Solvent polarity : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates, while non-polar solvents may favor cyclization side reactions .

- Temperature control : Lower temperatures (0–25°C) minimize decomposition of the cyano group, while higher temperatures (50–80°C) accelerate condensation .

- Scale-up optimization : Continuous flow reactors can enhance yield (>85%) and reduce byproducts in large-scale synthesis .

Q. What are the stability considerations for storing and handling this compound?

Methodological Answer:

- Moisture sensitivity : The ester and cyano groups are prone to hydrolysis. Store under inert gas (N₂ or Ar) with molecular sieves .

- Temperature limits : Stable at 4–25°C; prolonged exposure to >40°C accelerates degradation. Avoid freeze-thaw cycles .

- Light sensitivity : UV exposure may induce [2+2] cycloaddition of the cyclohexenyl group. Use amber glassware .

Q. What are the key physicochemical properties critical for experimental design?

Methodological Answer: Key properties include:

| Property | Value/Range | Relevance | Source |

|---|---|---|---|

| Solubility | Soluble in THF, DCM; low in H₂O | Solvent selection for reactions | |

| LogP | ~2.5 (estimated) | Predicts membrane permeability in bioassays | |

| Melting Point | Not reported (liquid at RT) | Handling as a viscous liquid |

Advanced Research Questions

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

Methodological Answer:

- ¹H/¹³C NMR :

- Cyano group : A singlet at δ ~2.8–3.2 ppm (¹H) and δ ~115–120 ppm (¹³C) .

- Cyclohexenyl protons : Doublets at δ ~5.5–6.0 ppm (¹H) and δ ~125–130 ppm (¹³C) for the ene group .

- IR Spectroscopy : Strong absorbance at ~2240 cm⁻¹ (C≡N stretch) and ~1740 cm⁻¹ (ester C=O) .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z ~248 (C₁₃H₁₇NO₂⁺) with fragments at m/z 172 (loss of C₃H₅O₂) .

Q. What strategies resolve contradictions in reported reactivity data under varying conditions?

Methodological Answer:

- Controlled replication : Reproduce reactions under standardized conditions (solvent, temp, catalyst) to isolate variables .

- Kinetic profiling : Use stopped-flow NMR or HPLC to track intermediate formation and identify rate-limiting steps .

- Computational validation : DFT calculations (e.g., Gaussian) model reaction pathways to reconcile divergent experimental outcomes .

Q. How does the cyano group influence reactivity in nucleophilic additions or cycloadditions?

Methodological Answer:

- Electron-withdrawing effect : The cyano group activates the α-carbon for nucleophilic attack (e.g., Grignard reagents) by polarizing the C–C bond .

- Diels-Alder reactivity : The cyclohexenyl group participates as a diene, with the cyano group stabilizing the transition state via conjugation .

- Side reactions : Competing Michael additions may occur if strong nucleophiles (e.g., amines) are used without temperature control .

Q. What in silico methods predict the biological activity of this compound?

Methodological Answer:

- Molecular docking : Screen against targets (e.g., kinases, GPCRs) using AutoDock Vina to identify binding affinities .

- QSAR models : Train models on datasets of cyanoester analogs to predict antibacterial or anti-inflammatory activity .

- ADMET prediction : SwissADME estimates bioavailability (%F >50%) and CYP450 interactions for preclinical prioritization .

Q. How do kinetic studies optimize reaction pathways for structural modifications?

Methodological Answer:

- Rate determination : Use Eyring plots to correlate activation energy (ΔG‡) with solvent polarity and catalyst loading .

- Solvent effects : High dielectric solvents (e.g., DMSO) stabilize transition states in SN2 reactions at the ester group .

- Temperature gradients : Gradient HPLC or microfluidic reactors identify optimal conditions (e.g., 60°C for <2 hr) to maximize yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.